Product packaging for Cyclopentamine hydrochloride(Cat. No.:CAS No. 538-02-3)

Cyclopentamine hydrochloride

Cat. No.: B140921
CAS No.: 538-02-3
M. Wt: 177.71 g/mol
InChI Key: XGZPRABQSGUFBL-UHFFFAOYSA-N
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Description

Historical Trajectories of Research on Sympathomimetic Alkylamines

The study of sympathomimetic amines, compounds that mimic the effects of the sympathetic nervous system, has a rich history dating back to the late 19th and early 20th centuries. Early research focused on naturally occurring alkaloids like ephedrine, which led to the synthesis of a vast array of structurally related compounds, including the alkylamines. These synthetic analogues were developed to enhance specific pharmacological properties, such as pressor (blood pressure raising) and bronchodilator effects, while minimizing central nervous system stimulation. This era of research laid the groundwork for understanding the structure-activity relationships within this class of compounds, paving the way for the development of molecules like cyclopentamine (B94703).

Evolution of Scientific Inquiry into Cyclopentamine Hydrochloride

Cyclopentamine emerged from this wave of synthetic exploration. Initially, research focused on its potential as a therapeutic agent. It was investigated and subsequently used as a nasal decongestant due to its vasoconstrictor effects on the nasal mucosa. wikipedia.orgnih.gov This application was based on its ability to act as a releasing agent for catecholamines like norepinephrine (B1679862) and epinephrine (B1671497). wikipedia.org

However, the scientific focus on this compound evolved. Later studies began to uncover a more complex pharmacological profile. For instance, research revealed that beyond its sympathomimetic action, cyclopentamine also possesses weak beta-adrenergic receptor blocking properties. ncats.io This was a significant finding, as it demonstrated that a single, relatively simple molecule could exhibit dualistic adrenergic effects.

The inquiry into cyclopentamine also led to comparative studies with other sympathomimetic amines, such as propylhexedrine (B1218579) and methamphetamine. wikipedia.org These studies were crucial in elucidating the role of the cyclopentyl ring in modulating the compound's potency and central nervous system effects compared to the cyclohexyl or phenyl moieties of the other compounds. wikipedia.org Ultimately, due to the availability of other agents with a more favorable balance of efficacy and safety, the clinical use of cyclopentamine was largely discontinued. drugbank.com

Current Paradigms and Emerging Research Foci for this compound

In contemporary academic research, this compound serves several roles. It is utilized as a standard or reference compound in the development of analytical methods for detecting stimulants and related substances. wikipedia.org Its well-characterized, though now clinically outdated, pharmacological profile makes it a useful tool for calibrating and validating new analytical techniques.

Furthermore, the synthesis of cyclopentamine and its derivatives continues to be of interest in medicinal chemistry. The cyclopentyl moiety is explored as a structural motif in the design of new bioactive molecules. Research into novel synthetic routes, such as those involving reductive amination of cyclopentanone (B42830), aims to develop more efficient and environmentally friendly methods for producing cyclopentamine and related structures for further chemical exploration. ru.nl

Emerging research also touches upon the metabolic fate of cyclopentamine, comparing its biotransformation pathways to those of other N-alkyl substituted amphetamines. ru.nl Understanding how the cyclopentyl ring influences metabolism provides valuable insights for drug design and toxicology.

Data Tables

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name (RS)-1-Cyclopentyl-N-methylpropan-2-amine hydrochloride wikipedia.org
Other Names N,α-dimethylcyclopentaneethylamine hydrochloride, Clopane wikipedia.org
CAS Number 538-02-3 lookchem.com
Molecular Formula C₉H₂₀ClN lookchem.com
Molecular Weight 177.72 g/mol lookchem.com
Melting Point 113-116 °C dss.go.th
Solubility Soluble in water dss.go.th

Table 2: Comparative Structural Features of Related Sympathomimetic Amines

CompoundCore Ring StructureSide ChainKey Pharmacological Class
Cyclopentamine Cyclopentyl2-methylaminopropylSympathomimetic, Vasoconstrictor
Propylhexedrine Cyclohexyl2-methylaminopropylSympathomimetic, Vasoconstrictor
Methamphetamine Phenyl2-methylaminopropylSympathomimetic, CNS Stimulant

Table 3: Overview of Research Focus on this compound Over Time

EraPrimary Research FocusKey Findings
Mid-20th Century Therapeutic ApplicationsEfficacy as a nasal decongestant due to vasoconstrictor properties.
Late 20th Century Pharmacological Characterization- Acts as a catecholamine releasing agent. - Possesses weak beta-adrenergic blocking properties. ncats.io - Comparative studies with other sympathomimetics.
21st Century Analytical & Synthetic Chemistry- Use as a reference standard in analytical testing. wikipedia.org - Development of new synthetic routes. ru.nl - Study of its metabolic pathways. ru.nl

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H20ClN B140921 Cyclopentamine hydrochloride CAS No. 538-02-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclopentyl-N-methylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N.ClH/c1-8(10-2)7-9-5-3-4-6-9;/h8-10H,3-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGZPRABQSGUFBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CCCC1)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00923189
Record name 1-Cyclopentyl-N-methylpropan-2-amine-hydrochloride
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Molecular Weight

177.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

538-02-3
Record name Cyclopentaneethanamine, N,α-dimethyl-, hydrochloride (1:1)
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Record name Cyclopentamine hydrochloride
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Record name 1-Cyclopentyl-N-methylpropan-2-amine-hydrochloride
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Record name Cyclopentamine hydrochloride
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Record name CYCLOPENTAMINE HYDROCHLORIDE
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Advanced Synthetic Methodologies and Chemical Reactivity of Cyclopentamine Hydrochloride

Precision Synthesis of Cyclopentamine (B94703) Hydrochloride

The synthesis of cyclopentamine hydrochloride is a well-documented process, with a primary focus on achieving high purity and yield through optimized reaction conditions. The foundational step is the production of cyclopentylamine (B150401), which is subsequently converted to its more stable hydrochloride salt.

Reductive Amination Protocols for this compound Production

The most prevalent and industrially significant method for producing cyclopentylamine is the reductive amination of cyclopentanone (B42830). Current time information in Bangalore, IN. This chemical process involves the reaction of cyclopentanone, a ketone that can be derived from biomass-based furan (B31954) compounds, with ammonia (B1221849) in the presence of a reducing agent, typically hydrogen gas, and a catalyst. Current time information in Bangalore, IN.ontosight.ai

The reaction proceeds through the formation of an N-cyclopentyliminocyclopentane intermediate. epo.org The controlled, slow hydrolysis of this intermediate is crucial as it leads to the desired cyclopentylamine product while minimizing the formation of the N,N-dicyclopentylamine byproduct. epo.org The resulting cyclopentylamine free base is then treated with hydrochloric acid to precipitate the stable, crystalline this compound salt. google.com

Catalytic System Optimization in this compound Synthesis

The choice and optimization of the catalytic system are paramount for the efficiency of cyclopentamine synthesis. Various catalysts have been employed, with performance enhancements linked to the catalyst's composition and morphology.

Commonly used catalysts include Raney nickel and supported noble metal catalysts. Research has shown that the catalyst support can significantly influence performance. For instance, a study using ruthenium (Ru) catalysts on different morphologies of niobium oxide (Nb₂O₅) found that a layered Nb₂O₅-supported Ru catalyst (Ru/Nb₂O₅-L) exhibited the best performance, achieving a high yield under relatively mild conditions. ontosight.aipharmacompass.com The enhanced activity was attributed to the high surface area of the layered support, which allowed for better dispersion of the ruthenium nanoparticles. pharmacompass.com

Patented improvements have also focused on catalyst modification. One such patent describes the use of Raney Ni-magnesium chloride or Raney Ni-diatomite as catalysts, which pushed yields significantly higher than previous methods. nih.gov

Table 1: Comparison of Catalytic Systems in Cyclopentanone Reductive Amination

Catalyst System Support/Modifier Reported Yield Purity Source
Ru/Nb₂O₅-L Layered Niobium Oxide 84% Not Specified ontosight.ai
Ni/Al₂O₃ Alumina Up to 97% Not Specified Current time information in Bangalore, IN.
Raney Ni-magnesium chloride Magnesium Chloride 78-88.5% 97-98% nih.gov
Raney Ni-diatomite Diatomite 78-88.5% 97-98% nih.gov

Strategies for Enhanced Yields and Purity in this compound Preparation

Achieving high yields and purity is a key objective in the industrial production of this compound. Strategies to achieve this involve the fine-tuning of several reaction parameters. A Chinese patent outlines an optimized process with specific conditions to maximize efficiency. nih.gov

Key parameters that are manipulated include the molar ratio of reactants, reaction temperature, and pressure. For instance, an optimal molar ratio of cyclopentanone to ammonia has been identified as 1:(3-5). nih.gov The reaction is typically carried out at elevated temperatures (120-180°C) and pressures (50-110 kg/cm ²). nih.gov Under these optimized conditions, the conversion efficiency of cyclopentanone can reach 98-99%, with selectivity towards cyclopentylamine at 94-96%. nih.gov The final product can be purified through methods such as rectification or recrystallization to achieve purities of up to 98%. nih.gov

Table 2: Optimized Parameters for Cyclopentamine Synthesis

Parameter Optimized Value Source
Molar Ratio (Cyclopentanone:Ammonia) 1:(3-5) nih.gov
Catalyst Amount (% of Cyclopentanone weight) 1.19% nih.gov
Reaction Temperature 120-180°C nih.gov
Reaction Pressure 50-110 kg/cm² nih.gov

This compound as a Key Intermediate in Organic Synthesis

The cyclopentylamine structure is a valuable building block in organic chemistry, making its hydrochloride salt an important intermediate for creating more complex molecules with applications in various industries. ontosight.ai Its reactivity allows for versatile chemical transformations.

Utility in Pharmaceutical Compound Derivatization

This compound and its free base are widely used as intermediates in medicinal chemistry and the synthesis of active pharmaceutical ingredients (APIs). google.comontosight.aigoogle.com The cyclopentyl moiety can impart specific steric and electronic properties to a molecule, influencing its interaction with biological targets.

A notable example is its use in the synthesis of intermediates for Ticagrelor, a P2Y₁₂ platelet inhibitor used to prevent thrombotic events. A patent discloses a process for preparing substituted cyclopentanamine derivatives, which are key intermediates for triazolo[4,5-d]pyrimidine compounds like Ticagrelor. google.com Furthermore, research into novel compounds such as Cyclopentanamine, 3-(p-methoxyphenyl)-3-phenyl-, hydrochloride highlights the role of cyclopentanamine precursors in developing potential new drugs with analgesic and anti-inflammatory properties. ontosight.ai The compound itself was formerly marketed under the trade name Clopane as a nasal decongestant, demonstrating the pharmaceutical relevance of the core structure. drugbank.comwikipedia.org

Application in Agrochemical and Industrial Chemical Development

In addition to pharmaceuticals, cyclopentamine is a crucial intermediate in the agrochemical and industrial chemical sectors. google.com Its structural features are utilized in the production of pesticides and other specialty chemicals.

The synthesis of unsymmetrical urea (B33335) derivatives, a class of compounds integral to many modern agrochemicals, can utilize amines like cyclopentylamine as starting materials. mdpi.com A patent for novel glucopyranose derivatives with potential agricultural applications also lists cyclopentylamine as a key reactant. epo.org These examples underscore the role of cyclopentamine as a foundational component in developing new active ingredients for crop protection. epo.orgmdpi.com Its use as a precursor in the broader chemical industry is well-established for creating products that require specific reactivity or stability. google.com

Mechanistic Studies of this compound Chemical Transformations

This compound and its derivatives are valuable synthons in organic chemistry, serving as precursors for a wide range of more complex molecules. Understanding the mechanistic pathways of their chemical transformations is crucial for the rational design of novel compounds with specific properties. This section delves into the oxidation, reduction, and substitution reactions involving cyclopentamine and its related structures, as well as the synthesis of its deuterated analogue and other novel derivatives.

Oxidation Pathways

The oxidation of cyclopentylamine derivatives can proceed through several mechanistic routes, depending on the specific functional groups present in the molecule and the oxidizing agents employed. A key transformation involves the oxidation of hydroxyl groups within substituted cyclopentylamine precursors. For instance, in the synthesis of certain cyclopentylamine derivatives, a hydroxyl group can be oxidized to a ketone using reagents like pyridinium (B92312) chlorochromate (PCC). google.com This reaction typically proceeds via the formation of a chromate (B82759) ester intermediate, followed by an E2 elimination to yield the ketone.

Another significant oxidation pathway involves the amine functional group itself. Amines can be oxidized by various reagents, including amine oxidases, which are enzymes that can catalyze the oxidative deamination of amines. mdpi.com Electrochemical methods also offer a green and efficient route for the oxidative coupling of amines. For example, cyclopentylamine can be coupled with thiols to form sulfonamides through an electrochemical process. The proposed mechanism involves the oxidation of the amine to a radical cation, which then reacts with a disulfide (formed from the thiol at the anode) to generate a sulfenamide (B3320178) intermediate that is further oxidized to the final sulfonamide product. nih.gov

TransformationReagent/MethodIntermediateProduct TypeReference
Hydroxyl to KetonePyridinium chlorochromate (PCC)Chromate esterKetone google.com
Amine OxidationAmine oxidasesNot specifiedAldehyde/Ketone + Ammonia mdpi.com
Oxidative Coupling (Amine + Thiol)Electrochemical (Graphite/Stainless Steel electrodes)Aminium radical cation, SulfenamideSulfonamide nih.gov

Reduction Pathways

The reduction of functional groups is a fundamental strategy in the synthesis of cyclopentamine and its derivatives. Reductive amination of cyclopentanone is a direct method to produce cyclopentylamine. researchgate.net This transformation can be achieved using a reducing agent in the presence of an amine source.

In the synthesis of deuterated cyclopentamine, a key step involves the reduction of a nitrine group in a precursor molecule to an amine. google.com This transformation is typically accomplished using a suitable reducing agent that can selectively reduce the nitrine without affecting other functional groups. Another example is the reduction of a ketal group using di-isobutylaluminum hydride (DIBAL-H) to yield an aldehyde, which can be further reduced to an alcohol with sodium hydride. google.com Furthermore, in certain biological or biomimetic systems, aldehydes can be reduced to their corresponding alcohols by enzymes such as alcohol dehydrogenase. mdpi.com

Starting Functional GroupReducing Agent/MethodProduct Functional GroupContextReference
CyclopentanoneReductive AminationCyclopentylamineDirect synthesis researchgate.net
NitrineReducing agentAmineSynthesis of deuterated cyclopentamine google.com
KetalDi-isobutylaluminum hydride (DIBAL-H)AldehydeIntermediate synthesis google.com
AldehydeSodium hydrideAlcoholIntermediate synthesis google.com
AldehydeAlcohol dehydrogenaseAlcoholBiochemical reduction mdpi.com

Substitution Reactions and Halogenated Product Formation

Substitution reactions are pivotal in the functionalization of the cyclopentane (B165970) ring and the synthesis of its derivatives. In the creation of carbanucleoside analogues, a key step is the insertion of a 5-amino-4-chloropyrimidine (B1282369) moiety into a cyclopentylamine precursor. thieme-connect.com Azide (B81097) substitution reactions are also employed, for instance, by reacting a suitable precursor with an azido (B1232118) group donor to introduce the azide functionality, which can later be reduced to an amine. google.com

The formation of halogenated products can be achieved through various methods. For example, alkylation reactions using benzyl (B1604629) bromide in the presence of a base like sodium carbonate can introduce a benzyl group onto a cyclopentylamine derivative. google.com The use of N,N-diisopropylethylamine in conjunction with microwave radiation has also been reported to facilitate the synthesis of certain derivatives. mdpi.comresearchgate.net

Deuterated this compound Synthesis and Its Chemical Applications

Deuterated compounds, where one or more hydrogen atoms are replaced by deuterium, have gained significant attention in medicinal chemistry for their potential to improve the pharmacokinetic profiles of drugs. researchgate.netnih.govulb.ac.be A specific synthetic route for deuterated this compound has been developed. google.com The process begins with cyclopentanone and involves a series of steps including deuteration, activation of a hydroxyl group, azide substitution, and finally, reduction of the nitrine to an amine. The resulting deuterated cyclopentamine is then reacted with hydrochloric acid to form the hydrochloride salt. google.com

One of the primary applications of deuterated this compound is as an intermediate in the synthesis of other deuterated pharmaceutical compounds, such as deuterated palbociclib (B1678290) derivatives. google.com

Synthetic Route for Deuterated this compound

StepReactantsKey TransformationProductReference
ACyclopentanone, Deuterated reducing agent (e.g., LiAlD4)Reduction of ketoneDeuterated cyclopentanol google.com
BDeuterated cyclopentanol, Hydroxy activated reagentActivation of hydroxyl groupActivated intermediate google.com
CActivated intermediate, Azido group donorAzide substitutionAzido-cyclopentane derivative google.com
DAzido-cyclopentane derivative, Reducing agentReduction of nitrineDeuterated cyclopentamine google.com
EDeuterated cyclopentamine, Concentrated hydrochloric acidSalt formationDeuterated this compound google.com

Synthetic Approaches to Novel Cyclopentylamine Derivatives

The cyclopentylamine scaffold is a versatile platform for the synthesis of a wide array of novel derivatives with potential applications in medicinal chemistry and materials science. thieme-connect.comgoogle.commdpi.comresearchgate.net One approach focuses on creating fully substituted chiral cyclopentylamine derivatives, which can serve as precursors for carbanucleosides. thieme-connect.comthieme-connect.de This involves multi-step syntheses starting from materials like D-glucose and utilizing reactions such as cyclization of in situ generated nitrones. thieme-connect.com

Another area of research is the synthesis of 2-(cyclopentylamino)thiazol-4(5H)-one derivatives. mdpi.comresearchgate.net These compounds have been investigated for their potential anticancer and enzyme inhibitory activities. mdpi.comresearchgate.net The synthesis of these derivatives has been carried out using different procedures depending on the desired substituents, including reactions at room temperature in chloroform, refluxing in sodium methoxide, or using microwave radiation in the presence of N,N-diisopropylethylamine. mdpi.comresearchgate.net

Furthermore, efficient and industrially scalable processes for preparing substituted cyclopentanamine derivatives have been developed. google.com These processes aim to be environmentally friendly, use less hazardous reagents, and produce high yields and purity. google.com An example is the synthesis of an intermediate for ticagrelor, which involves steps like alkylation and catalytic transfer hydrogenation. google.com

Examples of Synthetic Procedures for Cyclopentylamine Derivatives

Derivative TypeProcedureConditionsYieldReference
2-(cyclopentylamino)thiazol-4(5H)-one (unbranched alkyl substituents)Procedure ARoom temperature, Chloroform5.39–81.63% mdpi.com
2-(cyclopentylamino)thiazol-4(5H)-one (branched alkyl substituents)Procedure BReflux, Sodium methoxide9.42–19.88% mdpi.com
2-(cyclopentylamino)thiazol-4(5H)-one (aromatic substituents)Procedure C150–160 °C, N,N-diisopropylethylamine, Microwave radiationNot specified mdpi.comresearchgate.net

Molecular Pharmacology and Receptor Mediated Mechanisms of Cyclopentamine Hydrochloride

Neurotransmitter Release Modulatory Actions of Cyclopentamine (B94703) Hydrochloride

Cyclopentamine hydrochloride primarily functions as a releasing agent for catecholamine neurotransmitters. wikipedia.org This action is central to its sympathomimetic properties and involves the enhanced release of key signaling molecules in the nervous system.

Presynaptic Release of Norepinephrine (B1679862) and Epinephrine (B1671497)

This compound actively promotes the release of norepinephrine and epinephrine from presynaptic nerve terminals. wikipedia.orgncats.io This mechanism is a cornerstone of its pharmacological profile, contributing significantly to its physiological effects. wikipedia.org The process begins with the transport of the amino acid tyrosine into the sympathetic nerve axon, which is then converted through a series of enzymatic steps to dopamine (B1211576) and subsequently to norepinephrine within synaptic vesicles. cvpharmacology.com The arrival of an action potential at the nerve terminal triggers the influx of calcium, causing these vesicles to fuse with the cell membrane and release their norepinephrine content into the synaptic cleft. cvpharmacology.com Cyclopentamine's action as a releasing agent facilitates this process, leading to an increased concentration of norepinephrine and epinephrine in the synapse. wikipedia.orgncats.io

This enhanced release of norepinephrine is a key factor in the drug's effects on the sympathetic nervous system. cvpharmacology.com The released norepinephrine then interacts with postsynaptic adrenergic receptors on effector organs to elicit a response. nih.gov The concentration of norepinephrine in the synaptic cleft is tightly regulated, with the majority being transported back into the nerve terminal via the norepinephrine transporter (NET). wikipedia.org

Dopamine Neurotransmission Augmentation

In addition to its effects on norepinephrine and epinephrine, this compound also enhances dopamine neurotransmission. wikipedia.org It acts as a releasing agent for dopamine, contributing to its stimulant properties. wikipedia.org The synthesis of dopamine follows the initial steps of norepinephrine synthesis, with tyrosine being converted to DOPA and then to dopamine. cvpharmacology.com

The release of dopamine into the synapse is also subject to a negative feedback mechanism, where the neurotransmitter can modulate its own release through presynaptic autoreceptors. nih.gov The augmentation of dopamine release by cyclopentamine is a significant aspect of its central nervous system activity.

Adrenergic Receptor Interactions and Functional Consequences

Receptor SubtypeSecond Messenger SystemGeneral Effect of Agonist
Alpha-1Gq -> ↑ IP3, DAG -> ↑ Ca2+Smooth muscle contraction
Alpha-2Gi -> ↓ cAMPInhibition of neurotransmitter release

Beta-Adrenergic Receptor Blocking Mechanisms

Interestingly, alongside its stimulant properties, cyclopentamine also exhibits weak beta-adrenergic receptor blocking activity. ncats.ioncats.ioresearchgate.net Beta-adrenergic receptors, also G-protein coupled receptors, are primarily categorized into beta-1 and beta-2 subtypes. revespcardiol.org Stimulation of these receptors typically leads to a cascade involving the activation of adenylyl cyclase and an increase in cyclic adenosine (B11128) monophosphate (cAMP). revespcardiol.org

The beta-blocking action of cyclopentamine appears to be a direct effect on the beta-receptors. ncats.ioncats.io This dual action, acting as a releasing agent and a weak beta-blocker, highlights the complexity of its pharmacological profile. The blockade of beta-receptors can modulate the cardiac and vascular responses to catecholamines. frontiersin.org

Receptor SubtypePrimary LocationEffect of Agonist
Beta-1HeartIncreased heart rate and contractility
Beta-2Lungs, blood vesselsSmooth muscle relaxation (bronchodilation, vasodilation)

Allosteric Regulation and Receptor Environment Dynamics

The pharmacological activity of a drug is not solely determined by its direct interaction with a receptor but is also influenced by the dynamic environment of the receptor. hawaii.edu Cyclopentamine's beta-receptor blocking action may involve not only direct receptor interaction but also a change in the influence of the receptor's surrounding environment on its activity. hawaii.edu This suggests that cyclopentamine may induce conformational changes in the receptor or its immediate vicinity, thereby altering its signaling properties. hawaii.edu

Furthermore, cyclopentamine has been observed to potentiate the auto-inhibition produced by high doses of the beta-agonist isoproterenol, an effect that persists as long as the auto-inhibition itself. ncats.ioncats.io This potentiation suggests a more complex interaction than simple competitive antagonism and may involve allosteric modulation, where cyclopentamine binds to a site on the receptor distinct from the agonist binding site, thereby altering the receptor's affinity or efficacy for its natural ligand.

Non-Adrenergic Receptor and Enzymatic Target Modulation

While the primary pharmacological activities of this compound are associated with its effects on the adrenergic system, the broader class of cyclopentylamines has been investigated for its interactions with a variety of other non-adrenergic receptors and enzymes. These interactions reveal a more complex pharmacological profile and suggest potential for the development of derivatives with novel therapeutic applications.

Chemokine Receptor 2 (CCR2) Antagonism and Signaling Impact

Research has indicated that cyclopentylamine (B150401) derivatives can act as antagonists for Chemokine Receptor 2 (CCR2). CCR2 is a G protein-coupled receptor that plays a critical role in the migration of immune cells, such as monocytes and macrophages, to sites of inflammation. mdpi.com The dysregulation of the CCL2-CCR2 signaling axis, the primary ligand-receptor system, has been implicated in a range of inflammatory and immune-mediated diseases. mdpi.com

The antagonism of CCR2 by small-molecule inhibitors has been a significant area of drug development. nih.gov These antagonists can be classified into different groups based on their binding sites and modes of inhibition, which can be competitive, noncompetitive, or allosteric. nih.gov The development of effective CCR2 antagonists is considered a promising therapeutic strategy for conditions characterized by chronic inflammation. nih.govnih.gov Although many CCR2 antagonists have been investigated in clinical trials, none have yet reached the market, highlighting the need for novel approaches to target this receptor. mdpi.com The potential for cyclopentylamine-based structures to serve as a scaffold for new CCR2 inhibitors warrants further investigation.

Fatty Acid Synthase (FASN) Inhibition by Cyclopentylamine Derivatives

Derivatives of cyclopentylamine have been identified as inhibitors of fatty acid synthase (FASN). FASN is a key enzyme in the de novo synthesis of fatty acids, and its inhibition is a target for therapeutic intervention in various diseases, including cancer and metabolic disorders. drugbank.com The inhibition of FASN can lead to a reduction in lipid synthesis, which is beneficial in conditions characterized by excessive lipid production.

Studies on novel 3-substituted cyclopentylamine derivatives have demonstrated their efficacy in inhibiting FASN. In vitro assays have shown significant inhibitory potency, suggesting that these compounds could have therapeutic benefits for obesity and related metabolic disorders. The mechanism of FASN inhibition often involves an increase in malonyl-CoA levels, which can subsequently inhibit carnitine palmitoyltransferase-1 (CPT-1) and fatty acid oxidation, leading to cytotoxic effects in cancer cells. nih.gov

Compound ClassTarget EnzymePotential Therapeutic ApplicationMechanism Highlight
Cyclopentylamine DerivativesFatty Acid Synthase (FASN)Obesity, CancerInhibition of lipid synthesis

Neurokinin-1 Receptor (NK1R) Antagonist Properties of Cyclopentylamines

Certain cyclopentylamine derivatives have been identified as potent antagonists of the Neurokinin-1 receptor (NK1R). nih.gov The NK1R is a G protein-coupled receptor for the neuropeptide Substance P and is involved in various physiological processes, including pain, inflammation, and emesis. wikipedia.orgnih.gov NK1R antagonists have been successfully developed as antiemetic agents to manage nausea and vomiting associated with chemotherapy. wikipedia.orgamegroups.org

A specific cyclopentylamine derivative was identified as a potent dual NK1R antagonist and serotonin (B10506) reuptake transporter (SERT) inhibitor. nih.gov This dual activity suggests potential applications in the treatment of depressive disorders. nih.gov The development of NK1R antagonists has been a significant advancement in supportive care for cancer patients. amegroups.org

Compound ClassReceptor TargetAssociated Endogenous LigandTherapeutic Area
CyclopentylaminesNeurokinin-1 Receptor (NK1R)Substance PAntiemesis, Antidepressant

Serotonin Reuptake Transporter (SERT) Inhibition by Cyclopentylamines

As mentioned, some cyclopentylamine derivatives exhibit inhibitory activity at the serotonin reuptake transporter (SERT). nih.gov SERT is responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating its signaling. nih.govwikipedia.org Inhibition of SERT leads to increased extracellular serotonin levels and enhanced serotonergic neurotransmission. wikipedia.org This mechanism is the basis for the therapeutic action of selective serotonin reuptake inhibitors (SSRIs), a major class of antidepressant medications. williams.edu

The identification of a cyclopentylamine derivative with dual NK1R antagonist and SERT inhibitor properties highlights the potential for developing multi-target drugs from this chemical class. nih.gov Such dual-action compounds could offer novel therapeutic approaches for complex neuropsychiatric disorders. nih.gov

Structure Activity Relationship Sar and Structure Kinetics Relationship Skr Analysis of Cyclopentamine Hydrochloride and Analogues

Unraveling Structural Determinants of Pharmacological Potency and Selectivity

The structure-activity relationship (SAR) of sympathomimetic agents, including cyclopentamine (B94703), has been a subject of study to understand how molecular features translate into pharmacological effects. For a drug to have maximum sympathomimetic activity, several structural characteristics are generally required, including an amine group separated by two carbons from an aromatic or cyclic group and specific substitutions on both the ring and the side chain. wikipedia.orgmlsu.ac.in

The cyclopentane (B165970) ring is a defining feature of cyclopentamine's structure and a primary determinant of its pharmacological profile. As an alicyclic (aliphatic cyclic) group, it lacks the aromaticity and delocalized electrons found in the phenyl ring of amphetamine derivatives. wikipedia.org This structural difference is critical, as the absence of an aromatic ring system generally results in reduced potency compared to unsaturated counterparts like methamphetamine. wikipedia.org

While the saturated cyclopentane ring reduces central nervous system stimulation relative to aromatic analogues, it still allows the molecule to exert sympathomimetic effects. wikipedia.orgpharmaguideline.com Cyclopentamine is known to act as a releasing agent of catecholamine neurotransmitters, including norepinephrine (B1679862), epinephrine (B1671497), and dopamine (B1211576). ncats.io The cyclopentane structure is sufficient to engage with adrenergic systems, leading to effects such as vasoconstriction. ncats.ionih.gov Studies on related structures show that the nature of the ring system is crucial for selectivity; for instance, in certain N-cyclopentylamine derivatives, replacing a thiophene (B33073) ring with a pyridine (B92270) ring significantly alters selectivity for different neurotransmitter targets. This highlights the importance of the ring's electronic and steric properties in receptor interaction.

Cyclopentamine possesses an N,α-dimethylpropan-2-amine side-chain, a configuration that is identical to that found in both methamphetamine and propylhexedrine (B1218579). wikipedia.org This side-chain is fundamental to its mechanism of action as a sympathomimetic agent. The presence of a primary or secondary amine is a common feature for direct action on adrenergic receptors. wikipedia.org

The alkylamine portion of the molecule is responsible for its interaction with catecholamine transporters, leading to the release of neurotransmitters like norepinephrine and dopamine. wikipedia.orgncats.io Furthermore, the substitution of a methyl group at the alpha-carbon position of the side chain has important pharmacological implications. This alpha-methylation can render the compound less susceptible to enzymatic degradation by monoamine oxidase (MAO), a key enzyme in the metabolism of many amines. mlsu.ac.inhawaii.edu This increased resistance to metabolism can prolong the drug's duration of action.

The specific substituents on both the ring and the side-chain of a sympathomimetic amine dictate its affinity for adrenergic receptors (alpha and beta) and its intrinsic activity. mlsu.ac.in While research on substituted derivatives of cyclopentamine itself is limited, general SAR principles for sympathomimetics and data from related compounds provide significant insight. For sympathomimetic agents, bulky substituents on the amine group tend to increase activity at beta-adrenergic receptors, whereas less bulky substituents favor alpha-adrenergic receptors. wikipedia.org

Cyclopentamine acts as a very weak alpha-adrenergic receptor stimulant and a weak beta-adrenergic receptor blocker. ncats.io It has been suggested that cyclopentamine's beta-receptor blocking action may result from a direct action on the beta receptors. ncats.iohawaii.edu Research on other cyclopentylamine-scaffold molecules demonstrates that adding substituents can significantly modulate receptor affinity. For example, in a series of N-cyclopentanamine derivatives, the addition of a fluorine substituent to an associated ring structure was found to enhance receptor binding affinity, likely due to increased lipophilicity and favorable electronic effects. This illustrates that even subtle changes to the molecular structure can lead to profound alterations in biological activity. hawaii.edu

Comparative Structural Pharmacology of Cyclopentamine Hydrochloride

Comparing cyclopentamine to its structural analogues, propylhexedrine and amphetamine derivatives, reveals how discrete changes in the molecular scaffold lead to distinct pharmacological profiles.

Cyclopentamine, propylhexedrine, and methamphetamine share a crucial structural feature: the 2-methylaminopropyl (or N,α-dimethylpropylamine) side-chain. wikipedia.org The primary structural divergence among these compounds lies in the cyclic moiety attached to this side-chain.

Cyclopentamine features a five-membered cyclopentane ring. wikipedia.org

Propylhexedrine incorporates a six-membered cyclohexane (B81311) ring, making it the cyclohexane homolog of cyclopentamine. wikipedia.orgpharmaguideline.com

Methamphetamine contains an aromatic phenyl ring. wikipedia.org

Therefore, cyclopentamine and propylhexedrine are considered alicyclic (or aliphatic cyclic) alkylamines, whereas methamphetamine is an arylalkylamine. wikipedia.org This fundamental difference—a saturated cycloalkane ring versus an unsaturated aromatic ring—is the principal determinant of their varied pharmacological effects.

Table 1: Structural Comparison of Cyclopentamine and Key Analogues

CompoundCore Ring StructureRing TypeSide-ChainChemical Class
Cyclopentamine CyclopentaneAlicyclicN,α-dimethylpropan-2-amineAlkylamine
Propylhexedrine CyclohexaneAlicyclicN,α-dimethylpropan-2-amineAlkylamine
Methamphetamine PhenylAromaticN,α-dimethylpropan-2-amineArylalkylamine

The structural differences outlined above directly translate into distinct pharmacological profiles. The presence of the aromatic phenyl group in amphetamine and its derivatives allows for interactions within the central nervous system that are different from those of their alicyclic counterparts. wikipedia.org

The reduced alicyclic-alkylamines, cyclopentamine and propylhexedrine, are weaker stimulants than the unsaturated methamphetamine. wikipedia.org The lack of delocalized electrons in the cyclopentane and cyclohexane rings diminishes the central nervous system effects that are characteristic of amphetamines. wikipedia.orgpharmaguideline.com While all three compounds act as releasing agents for catecholamines like norepinephrine and dopamine, the potency and balance of effects differ. wikipedia.orgncats.io

Cyclopentamine is characterized as a sympathomimetic with vasoconstrictor properties. ncats.ionih.gov Its pharmacological activity includes weak stimulation of alpha-adrenergic receptors and a weak blockade of beta-adrenergic receptors. ncats.iohawaii.edu This profile contrasts with the more potent and multifaceted actions of amphetamine derivatives, which exhibit a wider range of effects including strong psychostimulant properties. frontiersin.org The pharmacology of propylhexedrine is considered similar to that of cyclopentamine. medkoo.com Ultimately, the substitution of a saturated cyclopentane ring for an aromatic phenyl ring significantly tempers the stimulant properties of the molecule while retaining its sympathomimetic vasoconstrictor activity. wikipedia.org

Computational Approaches to SAR and SKR Prediction

Computational chemistry provides powerful tools to predict and rationalize the biological activity of compounds, guiding medicinal chemistry efforts to optimize lead structures. These methods are essential for understanding how a molecule like cyclopentamine and its derivatives interact with biological targets.

In silico modeling, including Quantitative Structure-Activity Relationship (QSAR) and molecular docking, serves to predict the inhibitory activity and binding modes of novel compounds, thereby accelerating drug discovery. frontiersin.orgbath.ac.uk These computational approaches are vital for screening large libraries of molecules and for understanding the structural requirements for biological activity. frontiersin.org

QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For instance, field-based QSAR studies on pyrimidine (B1678525) derivatives have utilized contour maps to visualize how different substituents affect inhibitory potency. In one such study, analysis of a cyclopentanamine group showed that the presence of acceptor groups in a specific region increased biological activity, while other substitutions were detrimental. frontiersin.org This type of analysis provides clear guidance for designing new analogues with improved target engagement.

Molecular docking is another critical in silico technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov For example, docking studies of nitrophenylpiperazine derivatives in the active site of the tyrosinase enzyme helped to elucidate the binding interactions responsible for their inhibitory effects. nih.gov Similar studies on hydroxy-based compounds inhibiting carbonic anhydrase isoforms have used multiple scoring algorithms (e.g., Glide/SP, Glide/XP) to compare the binding mechanisms of different inhibitors. researchgate.net These methods can reveal key interactions, such as hydrogen bonds and pi-alkyl interactions, that are critical for binding affinity and can predict the stability of a ligand-receptor complex. frontiersin.org

Fragment-Based Drug Discovery (FBDD) has emerged as an efficient strategy for identifying chemical starting points for new drugs. researchgate.netopenaccessjournals.com This approach uses biophysical screening of low molecular weight compounds, or "fragments" (typically <300 Da), to identify weak but high-quality binders to a protein target. openaccessjournals.com These fragments serve as building blocks that can be grown, linked, or merged to develop more potent and selective lead compounds. openaccessjournals.comresearchgate.net

A key advantage of FBDD is its ability to explore chemical space more efficiently than traditional high-throughput screening. openaccessjournals.com There is a growing interest in using fragments with greater three-dimensional (3D) character to access novel chemical space and improve physicochemical properties. nih.gov Saturated scaffolds like cyclobutane (B1203170) and cyclopentane are considered attractive yet underrepresented 3D fragments in many screening libraries. researchgate.netnih.gov The development of synthetic routes to libraries of diverse cyclopentane derivatives, for example, paves the way for their exploration in drug discovery campaigns. researchgate.net A molecule like cyclopentamine could serve as a valuable 3D fragment, providing a vector for chemical elaboration to probe binding pockets and establish crucial interactions with a target protein.

While binding affinity (expressed as Kᵢ or Kᴅ) is a traditional metric for lead optimization, it is an equilibrium parameter that may not fully predict a drug's in vivo efficacy. universiteitleiden.nl Consequently, the study of ligand-receptor binding kinetics, which includes the association rate constant (kₒₙ) and the dissociation rate constant (kₒff), is gaining prominence. The reciprocal of the dissociation rate (1/kₒff) defines the ligand's residence time (RT) , a measure of the stability and lifetime of the drug-target complex. universiteitleiden.nl

A long residence time is often associated with a more durable pharmacological effect and improved in vivo efficacy. universiteitleiden.nl The importance of this parameter is highlighted in a structure-kinetics relationship (SKR) study of cyclopentylamine (B150401) derivatives acting as antagonists for the CC chemokine receptor-2 (CCR2). Initial affinity-based optimization yielded a compound with high affinity (Kᵢ = 6.8 nM) but a very short residence time of only 2.4 minutes. By re-evaluating the series with a focus on kinetics, medicinal chemists were able to develop a new cyclopentylamine analogue that not only had high affinity (Kᵢ = 3.6 nM) but also a dramatically extended residence time of 135 minutes. universiteitleiden.nl This demonstrates that optimizing for kinetic parameters alongside affinity can lead to superior drug candidates.

Table 1: Comparison of Affinity and Residence Time for Cyclopentylamine CCR2 Antagonists universiteitleiden.nl
CompoundModification FocusAffinity (Kᵢ, nM)Residence Time (RT, min)
Initial LeadAffinity-Based6.82.4
Optimized Lead (22a)Kinetics-Based (SKR)3.6135

SAR Investigations of this compound Derivatives

The following sections detail structure-activity relationship studies of cyclopentamine analogues in two distinct therapeutic areas: metabolic modulation through FASN inhibition and antifungal activity.

Fatty Acid Synthase (FASN) is a crucial enzyme in the de novo synthesis of fatty acids and is recognized as a therapeutic target for cancer and other diseases. nih.gov While many well-known FASN inhibitors belong to structural classes such as polyphenols, alkaloids, or natural products like cerulenin (B1668410) nih.govsci-hub.se, research has also explored other chemotypes.

Notably, compounds featuring a cyclopentane ring have been identified as FASN inhibitors. A patent application has claimed a series of 3-substituted cyclopentylamine derivatives as potent inhibitors of FASN, intended for the treatment of cancer, cardiovascular diseases, and inflammation. google.com Further research has highlighted a cyclopentane carboxamide derivative as a FASN inhibitor with an IC₅₀ value of 56 nM. sci-hub.se These findings validate the cyclopentane scaffold as a viable starting point for designing novel FASN inhibitors.

The structure-activity relationship for this class would systematically explore substitutions on both the cyclopentane ring and the amide/amine functionality to optimize potency and selectivity.

Table 2: Conceptual SAR for Cyclopentane-Based FASN Inhibitors
Core StructureSubstitution Point (R)Potential ModificationsGoal
CyclopentylamineRing SubstituentsAlkyl, Halo, Hydroxyl groupsImprove binding pocket interactions
Amine SubstituentsAryl, Heteroaryl, Acyl groupsEnhance potency and ADME properties

There is a pressing need for new antifungal agents due to rising resistance to existing drugs. nih.gov Natural products have provided unique and successful scaffolds for antifungal development, including derivatives based on a cyclopentene (B43876) ring. nih.govresearchgate.net Coruscanone A, a natural cyclopentenedione, exhibits potent activity against pathogenic fungi like Candida albicans and Cryptococcus neoformans. nih.govacs.org

SAR studies on analogues of Coruscanone A have revealed critical structural features for antifungal activity. The 2-methoxymethylene-cyclopent-4-ene-1,3-dione moiety is considered the essential pharmacophore responsible for the activity. nih.govacs.org The styryl-like side chain also plays a complementary role, likely contributing to target binding. nih.govacs.org Modifications to the enolic methoxy (B1213986) group generally lead to a decrease in activity; for example, replacing it with a free enolic hydroxyl group or an O-acetyl group results in inactive or significantly less potent compounds. nih.gov

Further studies on chlorinated cyclopentene derivatives isolated from the fungus Periconia sp. have provided additional SAR insights. These investigations showed that the presence of a chlorine atom at the C-5 position of the cyclopentene ring can enhance antifungal activity, whereas the introduction of a hydroxyl group at the C-1 position tends to lower it. acs.orgnih.gov Several of these chlorinated cyclopentene derivatives demonstrated significant antifungal activity with Minimum Inhibitory Concentration (MIC) values ≤8 µg/mL against various plant pathogens. acs.orgnih.gov

Table 3: Antifungal Activity of Selected Cyclopentene Derivatives nih.govacs.org
CompoundKey Structural FeaturesMIC vs. C. albicans (μg/mL)MIC vs. C. neoformans (μg/mL)
Coruscanone A2-methoxymethylene-cyclopentenedione with styryl side chain0.310.16
Analogue with O-ethyl substitutionEnolic methoxy replaced with ethoxy3.13>20
Analogue with O-acetyl substitutionEnolic methoxy replaced with acetyl5.010.0
Periconsin AChlorinated cyclopentene≤8Not Reported
Periconsin CChlorinated cyclopentene≤2Not Reported

Advanced Preclinical Research and in Vivo Model Applications of Cyclopentamine Hydrochloride

Cardiovascular System Research

Cyclopentamine (B94703) is classified as a sympathomimetic alkylamine and a vasoconstrictor. wikipedia.orgdrugbank.com Its mechanism of action involves acting as a releasing agent for the catecholamine neurotransmitters norepinephrine (B1679862), epinephrine (B1671497), and dopamine (B1211576). wikipedia.org The impact on norepinephrine and epinephrine is primarily responsible for its vasoconstrictive properties. wikipedia.org

Vasopressor Activity and Hemodynamic Regulation Studies

As a vasoconstrictor, cyclopentamine hydrochloride is expected to exhibit vasopressor activity, leading to an increase in blood pressure. drugbank.comwfsahq.org Vasopressors typically induce vasoconstriction, which increases systemic vascular resistance (SVR), and consequently, the mean arterial pressure (MAP). nih.govwfsahq.org The hemodynamic effects of sympathomimetic amines are generally dose-dependent and can influence heart rate, cardiac output, and blood pressure. nih.gov While specific in vivo studies detailing the complete hemodynamic profile of this compound are not extensively available in publicly accessible literature, its action as a catecholamine releasing agent suggests it would lead to increased sympathetic tone, resulting in elevated blood pressure and potential changes in heart rate. wikipedia.orgwfsahq.org

Comparative Analysis of In Vitro Receptor Binding and In Vivo Cardiovascular Effects

An early in vitro study investigated the beta-adrenergic blocking properties of cyclopentamine. nih.gov This suggests a complex interaction with adrenergic receptors that may not be limited to agonistic effects. The in vitro evaluation of a series of sympathomimetic amines has been a common approach to characterize their pharmacological profiles. nih.gov

A comprehensive comparative analysis would involve correlating the in vitro receptor binding affinities of this compound at various adrenergic receptor subtypes (α1, α2, β1, β2) with its observed in vivo cardiovascular effects. duke.edu For instance, a higher affinity for α1-receptors would be expected to correlate with more potent vasoconstriction in vivo. aneskey.com However, detailed public data from such direct comparative studies on this compound are scarce. Research on other sympathomimetic amines has shown that in vitro receptor binding profiles can often predict the in vivo hemodynamic responses. duke.edu

Neuropharmacological Assessments in Animal Models

The neuropharmacological properties of this compound are attributed to its ability to release dopamine, in addition to norepinephrine and epinephrine. wikipedia.org This mechanism is shared by other central nervous system (CNS) stimulants like amphetamine. wikipedia.org

Behavioral Manifestations of Central Nervous System Stimulation

CNS stimulants typically lead to increased locomotor activity, exploration, and alertness in animal models. irjpl.org The open-field test is a common paradigm to assess these behavioral changes. irjpl.orgpsicothema.com In this test, an increase in the distance traveled and the number of line crossings are indicative of a stimulant effect. While specific studies detailing the behavioral manifestations of this compound in such models are not readily found, its similarity to amphetamine and methamphetamine suggests it would likely produce a dose-dependent increase in locomotor activity. wikipedia.org

Table 1: Expected Behavioral Outcomes of a CNS Stimulant in the Open-Field Test

Behavioral ParameterExpected Effect of CNS Stimulant
Total Distance TraveledIncrease
Number of Line CrossingsIncrease
Time Spent in CenterVariable
Rearing FrequencyIncrease

This table represents generalized expected outcomes for a CNS stimulant and is not based on specific experimental data for this compound.

Evaluation of Cognitive Function and Alertness Modulation

The impact of CNS stimulants on cognitive function is complex and can be dose-dependent. mdpi.comoatext.com Animal models of learning and memory, such as the Morris water maze or elevated plus maze, are often used to evaluate these effects. oatext.comnih.gov These tests assess spatial learning, memory retention, and cognitive flexibility. uncw.edu Given that this compound acts as a catecholamine releasing agent, it could potentially modulate alertness and cognitive processes. wikipedia.org However, preclinical studies specifically investigating the effects of this compound on cognitive function and alertness in animal models are not available in the reviewed literature.

Studies on Fatigue Reduction and Physical Performance

CNS stimulants are often investigated for their potential to reduce fatigue and enhance physical performance. hapcvirtualdidactics.com The forced swim test is a common animal model used to assess antidepressant-like effects and can also provide insights into endurance and despair-like behavior. nih.govfrontiersin.orgnih.govresearchgate.net In this test, a decrease in immobility time is often interpreted as an indicator of an antidepressant or stimulant effect, suggesting increased motivation or physical endurance. nih.govresearchgate.net While the structural and mechanistic similarities of cyclopentamine to other stimulants suggest it might have anti-fatigue properties, there is a lack of specific preclinical studies that have evaluated its effects on physical performance and fatigue reduction.

Animal Models of Affective and Neuropsychiatric Disorders

The investigation of this compound within animal models of affective and neuropsychiatric disorders is not extensively documented in publicly available scientific literature. While numerous animal models exist to study the pathophysiology of these conditions and to screen potential therapeutic agents, specific research detailing the effects of this compound in these models is limited. nih.govnih.govapa.org

Animal models for neuropsychiatric disorders are developed through various methods, including genetic engineering, selective breeding, and the induction of specific brain lesions or environmental manipulations. nih.gov For disorders like schizophrenia, models often utilize substances that can induce psychotic symptoms, such as NMDA receptor antagonists like phencyclidine (PCP) and ketamine, or dopamine agonists like amphetamine. nih.govnih.gov These models aim to replicate certain behavioral and neurochemical aspects of the human condition, providing a platform to test the efficacy of novel compounds. nih.gov

In the context of affective disorders such as depression, a variety of animal models are employed to induce and study depressive-like behaviors. nih.govspringernature.comresearchgate.net These include stress-induced models like chronic mild stress and social defeat stress, which aim to mimic the environmental factors that can contribute to depression in humans. exlibrisgroup.comdntb.gov.ua The validation of these models often relies on their ability to predict the efficacy of known antidepressant drugs. nih.gov However, the application of this compound in these specific preclinical models of affective and neuropsychiatric disorders has not been a prominent feature of published research.

Metabolic Regulation and Anti-Obesity Research

Impact on Lipid Metabolism and Food Intake

The direct impact of this compound on lipid metabolism and food intake is not a primary focus of extensive research. General studies on sympathomimetic amines suggest a potential for influencing metabolic processes and appetite, but specific data for this compound is scarce. The mechanism of action of sympathomimetic amines often involves the release of catecholamines, which can have downstream effects on energy expenditure and appetite suppression. smolecule.com

Research into the broader field of lipid metabolism often employs advanced analytical techniques to study the effects of various compounds. nih.govresearchgate.netmdpi.com For instance, untargeted lipidomic analysis using methods like high-performance liquid chromatography-high-resolution mass spectrometry (HPLC-HRMS) has been utilized to identify potential lipid biomarkers in animal models treated with other compounds, such as cyclophosphamide. mdpi.com Such methodologies could, in principle, be applied to investigate the metabolic effects of this compound.

The influence of diet on drug metabolism and effects is a critical consideration in preclinical research. nih.gov High-fat diets, for example, can alter the activity of cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of many drugs. nih.gov Any potential investigation into the metabolic effects of this compound would need to consider the interplay between diet, drug metabolism, and lipid profiles.

Evaluation of FASN Inhibitory Effects in Preclinical Models

There is no direct evidence in the scientific literature to suggest that this compound has been evaluated for Fatty Acid Synthase (FASN) inhibitory effects in preclinical models. FASN is a key enzyme in the de novo synthesis of fatty acids and is a target of interest in cancer and obesity research. While various compounds are investigated for their FASN inhibitory potential, this compound is not prominently featured among them.

Immunomodulatory and Anti-inflammatory Investigations

Assessment of CCR2 Antagonism in Inflammatory Conditions

While direct studies on this compound as a C-C chemokine receptor type 2 (CCR2) antagonist are not available, research on other CCR2 antagonists provides insight into the potential therapeutic applications in inflammatory conditions. nih.gov CCR2 and its ligand, C-C chemokine ligand 2 (CCL2), play a significant role in recruiting monocytes and other immune cells to sites of inflammation. nih.gov This pathway is implicated in a variety of inflammatory and neuropathic pain states. nih.gov

Preclinical studies on novel dual CCR2 and CCR5 antagonists, such as TLK48462, have demonstrated anti-nociceptive effects in rodent models of inflammatory pain, including formalin-induced and carrageenan-induced pain. nih.gov In these models, the antagonist was shown to reduce pain reactions, suggesting that targeting this chemokine receptor pathway could be a viable strategy for treating pain. nih.gov The efficacy of CCR2 antagonism has also been explored in other inflammatory conditions, such as tendon healing, where it has shown potential to improve mechanical properties when administered during specific phases of the healing process. nih.gov

It is important to note that the inhibition of CCR2 signaling can have complex effects. For instance, one study found that pharmacological inhibition of CCR2 signaling exacerbated exercise-induced inflammation in mice, suggesting that the role of CCR2 can be context-dependent. mdpi.com

Species-Specific Metabolism and Metabolite Profiling Studies

Detailed species-specific metabolism and metabolite profiling studies for this compound are not extensively reported in the available literature. The metabolic fate of a drug can vary significantly between species, which is a critical consideration in preclinical drug development. nih.gov These differences can be attributed to variations in the expression and activity of drug-metabolizing enzymes, such as the cytochrome P450 family. researchgate.net

Neuropharmacological Implications and Central Nervous System Research of Cyclopentamine Hydrochloride

Mechanisms of Neurotransmitter System Influence on Brain Function

Cyclopentamine (B94703) hydrochloride exerts its primary influence on brain function by acting as a releasing agent of the catecholamine neurotransmitters: norepinephrine (B1679862) (noradrenaline), epinephrine (B1671497) (adrenaline), and dopamine (B1211576) wikipedia.orgimpurity.com. This mechanism is central to its classification as a CNS stimulant.

The process involves interaction with monoamine transporters, specifically the norepinephrine transporter (NET) and the dopamine transporter (DAT) wikipedia.org. By promoting the release and inhibiting the reuptake of these neurotransmitters, cyclopentamine increases their extracellular concentrations in the synaptic cleft wikipedia.orgwikipedia.org.

Norepinephrine System: Increased noradrenergic transmission is primarily responsible for the compound's sympathomimetic and vasoconstrictive effects wikipedia.orgnih.gov. In the brain, norepinephrine plays a crucial role in attention, arousal, and the sleep-wake cycle nih.govresearchgate.net.

Dopamine System: The elevation of dopamine levels in key brain circuits is linked to its stimulant properties, including effects on motivation and motor control wikipedia.orgwikipedia.org.

The combined action on these neurotransmitter systems results in a general increase in neuronal activity in brain regions where these pathways are prominent, leading to its characteristic stimulant effects wikipedia.org.

Table 1: Summary of Cyclopentamine Hydrochloride's Influence on Neurotransmitter Systems
NeurotransmitterPrimary Mechanism of ActionResulting Effect on Synaptic ConcentrationAssociated Brain Functions
NorepinephrineActs as a releasing agent; likely inhibits NET wikipedia.orgwikipedia.orgIncreaseArousal, Attention, Wakefulness nih.govresearchgate.net
DopamineActs as a releasing agent; likely inhibits DAT wikipedia.orgwikipedia.orgIncreaseMotivation, Reward, Motor Control wikipedia.orgnih.gov
EpinephrineActs as a releasing agent wikipedia.orgIncreaseContributes to overall sympathomimetic response wikipedia.org

Role in Cognitive Enhancement and Neurocognitive Research

While direct, dedicated studies on this compound as a cognitive enhancer are not prevalent in contemporary research, its pharmacological profile as a norepinephrine and dopamine releasing agent suggests a potential role in modulating cognitive functions wikipedia.orgwikipedia.org. Drugs with similar mechanisms, such as methylphenidate and amphetamines, are known to affect attention, alertness, and executive functions wikipedia.orgnih.gov.

The theoretical basis for its potential cognitive-enhancing effects lies in the modulation of catecholaminergic pathways in the prefrontal cortex, a brain region critical for executive functions like working memory and attention nih.gov. By increasing the availability of norepinephrine and dopamine in this area, cyclopentamine could potentially optimize neuronal firing and improve performance on cognitive tasks, particularly in states of fatigue or low arousal nih.gov. However, the clinical relevance and specific impact on different cognitive domains in healthy individuals remain to be empirically demonstrated nih.gov. The use of psychostimulants for cognitive enhancement, often termed "brain-doping," is a subject of ongoing scientific and ethical discussion scienceopen.com.

Exploration of Neuroprotective Potential of Cyclopentamine Analogues

Research has shifted towards exploring the therapeutic potential of analogues and derivatives of cyclopentamine's core structure, particularly cyclopentenone-based compounds, for neuroprotection.

Studies have investigated synthetic analogs of cyclopentenone prostaglandins (B1171923), referred to as neurite outgrowth-promoting prostaglandins (NEPPs) nih.gov. Certain NEPP compounds, such as NEPP6 and NEPP11, have demonstrated potent neuroprotective effects in cellular models nih.gov. NEPP11 was found to protect cortical neurons from various toxic stimuli and reduce ischemic brain damage in mouse models nih.gov. The mechanism appears to be linked to the compounds' ability to accumulate within neuronal cells, which is associated with their protective actions nih.gov.

Further research into (arylthio)cyclopentenone derivatives, another class of synthetic analogues, has shown promise in preventing manganese-induced apoptosis in PC12 cells, a model relevant to neurodegenerative conditions like Parkinson's disease nih.gov. Specific derivatives (GIF-0642, GIF-0643, GIF-0644, GIF-0745, and GIF-0747) were found to inhibit caspase-3/7 activation, a key step in the apoptotic pathway nih.gov. The presence of an arylthio group was identified as crucial for this anti-apoptotic effect nih.gov. One compound, GIF-0747, also prevented the release of cytochrome c from mitochondria, further highlighting its neuroprotective mechanism nih.gov. These findings suggest that cyclopentane-based structures could serve as a template for developing novel treatments for neurodegenerative diseases nih.govnih.gov.

Table 2: Research Findings on Neuroprotective Cyclopentamine Analogues
Analogue ClassSpecific Compound(s)Experimental ModelObserved Neuroprotective EffectSource
Cyclopentenone Prostaglandins (NEPPs)NEPP6, NEPP11HT22 cells, Cortical neurons, Mouse model of ischemiaProtected against oxidative toxicity and reduced ischemic brain damage nih.gov nih.gov
(Arylthio)cyclopentenone DerivativesGIF-0747PC12 cells (Manganese-induced apoptosis)Inhibited caspase activation and prevented cytochrome c release nih.gov nih.gov

Modulation of Sleep-Wake Cycles and Arousal States

As a CNS stimulant, this compound fundamentally modulates arousal and the sleep-wake cycle by promoting wakefulness wikipedia.org. The regulation of sleep and wakefulness is managed by a complex interplay of multiple neurochemical systems, with the monoamines norepinephrine and dopamine playing a critical role in maintaining the waking state nih.govresearchgate.netnih.gov.

By increasing the release of norepinephrine and dopamine, cyclopentamine enhances the activity of wake-promoting circuits in the brainstem, hypothalamus, and basal forebrain nih.govtechnologynetworks.com. This action counteracts the homeostatic sleep drive that builds during prolonged wakefulness and can override circadian signals for sleep nih.govresearchgate.net. The increased noradrenergic and dopaminergic tone leads to a state of heightened alertness and arousal, delaying the onset of sleep and reducing feelings of fatigue technologynetworks.comnih.gov. While specific studies detailing cyclopentamine's effect on sleep architecture (e.g., changes in REM or NREM sleep stages) are scarce, its pharmacological class strongly suggests it would suppress sleep and disrupt normal sleep patterns, similar to other psychostimulants technologynetworks.comnih.gov.

Functional Neuroanatomy and Circuitry Related to this compound Action

The effects of this compound are mediated through its action on specific neuroanatomical circuits that are rich in dopamine and norepinephrine transporters.

Mesolimbic Pathway: This pathway, consisting of dopaminergic projections from the Ventral Tegmental Area (VTA) to the Nucleus Accumbens (NAc), is a key circuit in the brain's reward system nih.gov. By increasing dopamine release in the NAc, cyclopentamine likely modulates motivation and reinforcement, which are core components of its stimulant properties nih.gov.

Mesocortical Pathway: Dopaminergic neurons also project from the VTA to the prefrontal cortex (PFC) nih.gov. Increased dopamine in the PFC is associated with the regulation of executive functions, such as attention and working memory. This circuit is a likely substrate for any potential cognitive-modulating effects of the compound.

Nigrostriatal Pathway: While primarily associated with motor control, this dopamine pathway from the substantia nigra to the dorsal striatum can also be affected by dopamine-releasing agents, contributing to increased motor activity nih.gov.

Noradrenergic Projections: Norepinephrine-producing neurons originating in the locus coeruleus project widely throughout the brain, including the cerebral cortex, thalamus, and hypothalamus nih.govnih.gov. By augmenting norepinephrine release, cyclopentamine enhances arousal and vigilance through these diffuse projections, impacting global brain states related to wakefulness and attention nih.gov.

Therapeutic Potential and Translational Research of Cyclopentamine Hydrochloride and Its Analogues

Emerging Applications in Blood Pressure Management

Cyclopentamine (B94703) hydrochloride is classified as a sympathomimetic alkylamine and a vasoconstrictor. drugbank.com Vasoconstricting medications function by tightening blood vessels, which leads to an increase in blood pressure. webmd.com This mechanism of action is primarily utilized in clinical settings to treat conditions of low blood pressure (hypotension), such as those that can occur during anesthesia or in cases of shock, where rapidly raising blood pressure is critical to prevent organ damage. webmd.comdrugbank.com

The primary action of cyclopentamine and other vasoconstrictors is to stimulate adrenergic receptors in the smooth muscle of blood vessels, causing them to contract. taylorandfrancis.com While effective for acute hypotension, this class of drugs is not typically used for the long-term management of chronic high blood pressure (hypertension). In fact, their effect is contrary to the therapeutic goal in hypertension treatment, which is to lower blood pressure. nih.gov Current research into novel treatments for hypertension is focused on mechanisms such as dual endothelin receptor antagonism, as seen with drugs like aprocitentan, rather than vasoconstriction. mayo.edu

Research into Metabolic Disorders, with a focus on Anti-Obesity Strategies

While there is a lack of specific research on cyclopentamine hydrochloride for anti-obesity strategies, its classification as a sympathomimetic amine places it in a broader category of drugs that have been investigated for weight management. nih.gov Other sympathomimetic drugs, most notably phentermine, have been used in the pharmacological treatment of obesity. nih.gov These agents are thought to suppress appetite by acting on the central nervous system. nih.govyoutube.com

Phentermine, for example, is approved for short-term use as an adjunct to a reduced-calorie diet and exercise for weight management. nih.gov The therapeutic approach with these medications involves regulating appetite through neurohormonal pathways. youtube.com However, it is important to note that compounds in this class are contraindicated in patients with cardiovascular disease and uncontrolled hypertension due to their potential adrenergic side effects. nih.gov There is currently no evidence to suggest that this compound itself is being investigated as a viable anti-obesity agent.

Investigations into Anti-inflammatory and Immunological Applications

Research into derivatives of cyclopentamine's core structure, specifically cyclopentenone compounds, has revealed significant anti-inflammatory properties. Cyclopentenone isoprostanes (IsoPs), which are formed in the body as products of oxidative stress, have been shown to potently inhibit the inflammatory response in macrophages. researchgate.net These molecules can suppress the activation of NF-κB, a key transcription factor that governs the expression of many pro-inflammatory genes. researchgate.net

Furthermore, a novel synthetic fused-cyclopentenone phosphonate (B1237965) compound demonstrated profound anti-inflammatory activity in both cellular models and an animal model of colitis. nih.gov This compound was found to decrease the levels of tumor necrosis factor-alpha (TNF-α) and other pro-inflammatory cytokines and chemokines in LPS-activated macrophages. nih.gov The mechanism of action appears to involve the inhibition of the phosphorylation of the MAPK ERK pathway. nih.gov This suggests that the cyclopentenone ring structure is a promising scaffold for the development of new anti-inflammatory agents.

Compound ClassKey FindingsMechanism of ActionReference
Cyclopentenone Isoprostanes (IsoPs) Potently inhibited the inflammatory response in macrophages.Inhibited IκBα degradation and subsequent NF-κB nuclear translocation and transcriptional activity. researchgate.net
Fused-Cyclopentenone Phosphonate Reduced levels of TNF-α and other proinflammatory cytokines and chemokines in LPS-activated macrophages and ameliorated induced colitis in rats.Involves inhibition of the phosphorylation of MAPK ERK; does not affect p38 or IκBα. nih.gov

Antifungal Efficacy of Cyclopentene (B43876) Derivatives

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Therapeutic Prospects in Neuropsychiatric Conditions

There is currently no scientific literature suggesting that this compound is being investigated for the treatment of mood disorders such as depression. The research landscape for novel antidepressants is focused on different molecular targets and mechanisms. A significant area of investigation involves glutamatergic system modulators like ketamine and its derivatives. nih.govwebmd.com Ketamine has demonstrated rapid antidepressant effects, which has spurred the development of analogues with potentially fewer side effects. nih.govnih.gov

Other modern therapeutic strategies for treatment-resistant depression include adjunct therapies, where medications not typically used for depression, such as the antipsychotics aripiprazole (B633) and quetiapine, are added to a standard antidepressant regimen. webmd.com The focus of current drug discovery in this field remains on agents that can modulate neurotransmitter systems like serotonin (B10506) and glutamate (B1630785) or influence neuroplasticity. fda.gov13wmaz.com

There is no evidence from available research to indicate that this compound has therapeutic prospects in the intervention of addiction and substance use disorders. The pharmacological treatment for these conditions is a complex field focused on several distinct strategies. nih.gov

Current FDA-approved medications for substance use disorders include:

Agonist therapies , such as methadone and buprenorphine for opioid use disorder, which activate the same receptors as the drug of abuse to reduce cravings and withdrawal. nih.govsamhsa.gov

Antagonist therapies , like naltrexone (B1662487) for opioid and alcohol use disorders, which block the receptors to prevent the drug from producing its rewarding effects. samhsa.govaddictioncenter.com

Agents that modulate other neurotransmitter systems to reduce withdrawal symptoms and cravings, such as acamprosate (B196724) for alcohol dependence. nih.govaddictioncenter.com

These treatments are typically used as part of a comprehensive program that includes behavioral therapy and counseling. nih.govnih.gov The research and development of new medications continue to focus on these established mechanisms.

Cognitive Deficits and Memory Impairment

A comprehensive review of available scientific literature yielded no specific studies or detailed research findings on the therapeutic potential or translational research of this compound, or its direct analogues, in the context of cognitive deficits and memory impairment.

Cyclopentamine is identified pharmacologically as a sympathomimetic amine that acts as a releasing agent for catecholamines such as norepinephrine (B1679862), epinephrine (B1671497), and dopamine (B1211576). wikipedia.orgimpurity.com This mechanism is responsible for its stimulant and vasoconstrictive properties, which led to its previous use as a nasal decongestant. wikipedia.orgdrugbank.comdrugbank.com While other stimulant compounds with similar mechanisms of action, such as amphetamines, have been investigated for their effects on cognition, no such research specifically pertaining to this compound was identified in the search results. nih.govnih.gov

One study on a structurally related but distinct analogue, 2,5-Bis(3,4-dimethoxybenzyl)cyclopentylamine hydrochloride, characterized it as a peripheral dopamine antagonist, a pharmacological action different from that of cyclopentamine. nih.gov

Due to the absence of specific research data on this compound's effects on cognitive and memory functions, no data tables or detailed research findings can be provided for this section. Further preclinical and clinical research would be necessary to determine if this compound has any therapeutic potential in addressing cognitive deficits and memory impairment.

Biochemical Pathways and Cellular Biology Modulated by Cyclopentamine Hydrochloride

Cellular Mechanisms of Catecholamine Neurotransmitter Release and Reuptake

Cyclopentamine (B94703) acts as a releasing agent for catecholamine neurotransmitters, including norepinephrine (B1679862), epinephrine (B1671497), and dopamine (B1211576). wikipedia.org This action is central to its sympathomimetic effects. The cellular process of catecholamine neurotransmission involves several key steps that can be influenced by drugs like cyclopentamine.

Catecholamines are synthesized in the cytoplasm of nerve terminals and then transported into vesicles for storage. derangedphysiology.com Upon the arrival of a nerve impulse, these vesicles fuse with the presynaptic membrane and release their contents into the synaptic cleft through a process called exocytosis. derangedphysiology.com Once in the synapse, catecholamines can bind to adrenergic receptors on the postsynaptic neuron to elicit a physiological response. youtube.com

The signal is terminated by the reuptake of the neurotransmitters from the synaptic cleft back into the presynaptic neuron via specific transporter proteins, such as the norepinephrine transporter (NET) and the dopamine transporter (DAT). derangedphysiology.com Once back in the presynaptic terminal, catecholamines can be either re-stored in vesicles or degraded by enzymes like monoamine oxidase (MAO). youtube.com

Cyclopentamine's primary mechanism involves promoting the release of stored catecholamines from the vesicles into the synapse. wikipedia.org This leads to an increased concentration of norepinephrine, epinephrine, and dopamine in the synaptic cleft, thereby enhancing their effects on postsynaptic receptors. wikipedia.org

Table 1: Key Proteins in Catecholamine Neurotransmission

ProteinFunctionRole in Cyclopentamine's Action
Vesicular Monoamine Transporter (VMAT)Transports catecholamines from the cytoplasm into synaptic vesicles for storage.Cyclopentamine may interact with VMAT to promote the efflux of catecholamines from vesicles.
Norepinephrine Transporter (NET)Mediates the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron.The increased synaptic norepinephrine from cyclopentamine action is eventually cleared by NET.
Dopamine Transporter (DAT)Mediates the reuptake of dopamine from the synaptic cleft into the presynaptic neuron.The increased synaptic dopamine from cyclopentamine action is eventually cleared by DAT.
Adrenergic Receptors (e.g., alpha and beta)Postsynaptic receptors that bind catecholamines and initiate downstream signaling.Increased activation of these receptors is the ultimate result of cyclopentamine's action.
Monoamine Oxidase (MAO)An enzyme in the presynaptic terminal that degrades catecholamines.Degrades catecholamines that are not repackaged into vesicles.

FASN-Mediated Biochemical Pathways and Lipid Biosynthesis

Direct evidence linking cyclopentamine hydrochloride to the modulation of Fatty Acid Synthase (FASN) and lipid biosynthesis is not available in the scientific literature. However, the sympathomimetic action of cyclopentamine, leading to increased catecholamine levels, can indirectly influence lipid metabolism.

Catecholamines are known to play a role in regulating lipid metabolism. For instance, adrenergic stimulation can affect the activity of lipoprotein lipase, an enzyme crucial for the breakdown of triglycerides from chylomicrons and very-low-density lipoproteins (VLDL). nih.gov Furthermore, catecholamines can influence the hepatic production of VLDL. nih.gov

Chemokine Receptor Signaling Cascades and Cellular Responses

There is no direct evidence to suggest that this compound directly interacts with chemokine receptors or modulates their signaling cascades. Chemokines and their receptors are key players in the immune system, primarily involved in directing the migration of immune cells. nih.gov

However, a degree of cross-talk exists between the adrenergic and chemokine systems. For instance, some studies have shown that catecholamines can modulate the expression and function of certain chemokine receptors on immune cells. This suggests an indirect pathway through which a sympathomimetic agent like cyclopentamine could potentially influence inflammatory responses. The activation of adrenergic receptors by the increased levels of catecholamines could lead to downstream effects that alter the cellular response to chemokine signaling. For example, signaling through the CXCR4 receptor, a key chemokine receptor, is known to be involved in cell trafficking and can be influenced by various intracellular signaling pathways that may be affected by adrenergic stimulation. nih.govnih.govmdpi.com

Global Metabolic and Biochemical Pathway Interactions

Specific metabolomic studies on this compound are not available. However, the metabolism of sympathomimetic amines, in general, involves hepatic biotransformation, primarily through the cytochrome P450 enzyme system. nih.gov These metabolic pathways are crucial for the clearance of the drug from the body.

The global metabolic effects of cyclopentamine are expected to be consistent with its sympathomimetic activity. The release of catecholamines can lead to a range of metabolic changes, including effects on glucose and lipid metabolism. nih.gov For example, catecholamines can stimulate glycogenolysis and gluconeogenesis, leading to an increase in blood glucose levels. They can also promote lipolysis, the breakdown of fats, in adipose tissue. nih.gov

Advanced Methodological Approaches in Cyclopentamine Hydrochloride Research

In Vitro Receptor Pharmacology Assays

In vitro assays are fundamental in determining the direct interactions of a compound with its molecular targets. These methods provide crucial data on binding affinity, specificity, and functional activity at various receptors.

Radioligand Binding Assays for Receptor Affinity and Specificity

Further investigation into its receptor binding profile would also involve screening against a panel of other receptors to determine its specificity. This would include, but not be limited to:

Mu-Opioid Receptors: To assess any potential interaction with the opioid system.

Cannabinoid Receptors: To explore any activity within the endocannabinoid system.

AMPA Receptors: To determine any modulatory effects on ionotropic glutamate (B1630785) receptors.

Currently, there is a lack of publicly available data from radioligand binding assays detailing the affinity of cyclopentamine (B94703) hydrochloride for these receptors.

Functional Cell-Based Assays for Receptor Activation and Signal Transduction

Beyond binding affinity, functional cell-based assays are critical for determining whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor. These assays measure the downstream consequences of receptor binding, such as changes in intracellular second messenger levels (e.g., cyclic AMP) or the activation of specific signal transduction pathways.

Given that cyclopentamine is a sympathomimetic amine, it is hypothesized to functionally interact with adrenergic and dopamine (B1211576) receptors. Functional assays would quantify its efficacy (Emax) and potency (EC50) at these receptors. However, specific data from functional cell-based assays for cyclopentamine hydrochloride are not currently available in the scientific literature.

Isolated Tissue Preparations for Pharmacological Response Characterization

Isolated tissue preparations provide a valuable ex vivo system to study the physiological effects of a compound on specific organs or tissues. A 1969 study investigated the beta-adrenergic blocking properties of cyclopentamine using isolated rabbit ileum and uterus preparations. Such studies can reveal important information about a compound's pharmacological activity in a more integrated biological system than cell-based assays. However, detailed findings from this and other similar studies on this compound are not extensively documented in recent literature.

In Vivo Pharmacological and Physiological Techniques

Cardiovascular Hemodynamic Monitoring Techniques

As a known vasoconstrictor, this compound is expected to exert significant effects on the cardiovascular system. In vivo studies employing continuous hemodynamic monitoring would be necessary to characterize these effects comprehensively. Such techniques would involve the measurement of key cardiovascular parameters, including:

Blood Pressure: To quantify its pressor effects.

Heart Rate: To assess its impact on chronotropy.

Systemic Vascular Resistance: To measure the degree of vasoconstriction.

Despite the expected cardiovascular activity of cyclopentamine, detailed studies utilizing advanced hemodynamic monitoring techniques to quantify these effects in vivo are not prevalent in the current scientific literature.

Neurobehavioral Paradigms for Cognitive and Affective Assessment

Given that cyclopentamine acts as a releasing agent for dopamine and norepinephrine (B1679862), neurotransmitters known to play a crucial role in cognition and mood, it is plausible that the compound may have neurobehavioral effects. A thorough investigation would involve a battery of neurobehavioral paradigms to assess its impact on:

Locomotor Activity: To measure stimulant or sedative effects.

Learning and Memory: Using tasks such as the Morris water maze or novel object recognition.

Anxiety-like Behavior: Assessed through paradigms like the elevated plus maze or open field test.

Depressive-like Behavior: Investigated using the forced swim test or tail suspension test.

Currently, there is a notable absence of research in the scientific literature describing the use of such neurobehavioral paradigms to evaluate the cognitive and affective profile of this compound.

Mass Spectrometry-Based Metabolomic Profiling for Species-Specific Metabolic Pathways

Mass spectrometry (MS)-based metabolomics is a powerful analytical approach used to identify and quantify the complete set of small-molecule metabolites in a biological system. In the context of this compound research, this technique is instrumental in elucidating its metabolic fate, identifying species-specific metabolic pathways, and understanding the biochemical transformations it undergoes in vivo. The identification of drug metabolites is a critical step in drug discovery and development, providing insights into a compound's efficacy and potential toxicity. nih.gov

The general workflow involves administering the compound to different species (e.g., rats, dogs, and humans) and collecting biological samples such as plasma, urine, and bile over time. nih.gov These samples are then prepared using techniques like liquid-liquid or solid-phase extraction to isolate the metabolites and remove interfering endogenous compounds.

High-performance liquid chromatography (HPLC) is typically coupled with high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, for analysis. nih.govscripps.edu The HPLC separates the parent drug from its metabolites based on their physicochemical properties. The eluent is then introduced into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), generating precise mass measurements.

By comparing the metabolic profiles across different species, researchers can identify unique and common metabolites. For Cyclopentamine, a sympathomimetic amine, expected metabolic pathways include N-demethylation, hydroxylation of the cyclopentyl ring, and subsequent oxidation or conjugation reactions. Tandem mass spectrometry (MS/MS) is then used to fragment the detected metabolite ions, providing structural information for definitive identification. scripps.edu This process helps in constructing a comprehensive metabolic map for each species, highlighting differences that could have significant pharmacological and toxicological implications.

Table 1: Illustrative Data for Hypothetical Cyclopentamine Metabolites Detected by LC-MS

Metabolite IDProposed BiotransformationSpecies DetectedMeasured m/z [M+H]⁺Retention Time (min)
M1N-demethylationHuman, Rat, Dog128.14344.2
M2Hydroxylation (Cyclopentyl ring)Human, Rat158.15913.8
M3N-demethylation and HydroxylationHuman, Rat144.14383.5
M4Glucuronide Conjugation of M2Human334.19152.9
M5Oxidation of M2 to KetoneRat156.14384.0

Biophysical and Structural Biology Approaches

X-ray Crystallography for Ligand-Target Complex Analysis

X-ray crystallography is a premier technique for determining the three-dimensional atomic structure of a molecule, including complex structures of proteins bound to ligands. springernature.com This method provides unparalleled insight into the precise binding mode of a drug, like Cyclopentamine, within the active site of its biological target, such as adrenergic receptors or monoamine transporters. The detailed analysis of these protein-ligand complexes is crucial for understanding the molecular basis of the drug's mechanism of action and for guiding the design of more potent and selective analogs. springernature.comnih.gov

The process begins with the production of high-purity target protein and the formation of a stable complex with this compound. This complex is then crystallized under specific conditions. The resulting crystals are exposed to a focused beam of X-rays, which are diffracted by the electrons in the crystal lattice. youtube.com The diffraction pattern is recorded and analyzed to calculate an electron density map, from which the atomic coordinates of the protein and the bound ligand can be determined.

For Cyclopentamine, a co-crystal structure would reveal:

Binding Orientation: The exact positioning and conformation of the Cyclopentamine molecule within the binding pocket.

Key Interactions: Identification of specific amino acid residues that form hydrogen bonds, ionic interactions, or hydrophobic contacts with the ligand. For instance, the amine group of Cyclopentamine would likely interact with acidic residues like aspartate or glutamate in the receptor.

Conformational Changes: Any structural changes in the target protein that are induced by ligand binding. nih.gov

This atomic-level information is invaluable for structure-based drug design, allowing medicinal chemists to rationally modify the ligand to enhance binding affinity and specificity. mdpi.com

Table 2: Hypothetical X-ray Crystallography Data Collection and Refinement Statistics for a Target-Cyclopentamine Complex

ParameterValue
PDB CodeXXXX
Resolution (Å)2.1
Space GroupP2₁2₁2₁
Unit Cell Dimensions (Å)a=55.2, b=85.6, c=110.4
R-work / R-free0.19 / 0.23
Ramachandran Plot (Favored/Allowed %)97.5 / 2.5
Average B-factor (Ų)35.2

Advanced Spectroscopic Methods for Molecular Interaction Studies

Advanced spectroscopic techniques are essential for characterizing the molecular interactions between this compound and its biological targets in solution, providing complementary data to solid-state methods like X-ray crystallography. These methods can probe the structural and dynamic aspects of binding events. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying protein-ligand interactions in a solution state that mimics the physiological environment. Techniques like Saturation Transfer Difference (STD) NMR can identify which parts of the Cyclopentamine molecule are in close proximity to the target protein, mapping the binding epitope. Chemical Shift Perturbation (CSP) experiments, in turn, can identify the specific amino acid residues of the target protein involved in the interaction by monitoring changes in their chemical shifts upon ligand binding.

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy: These vibrational spectroscopy techniques detect changes in the vibrational modes of the protein and ligand upon complex formation. nih.gov For example, a shift in the frequency of the N-H bending or C-N stretching vibrations of Cyclopentamine upon binding could indicate the formation of a hydrogen bond with the target. Changes in the protein's amide I and II bands can provide information on secondary structure alterations induced by the ligand. nih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is highly sensitive to the secondary and tertiary structure of proteins. By comparing the CD spectrum of the target protein in the absence and presence of this compound, researchers can determine if the ligand induces significant conformational changes, such as an increase in alpha-helical or beta-sheet content.

These spectroscopic approaches collectively provide a detailed picture of the binding thermodynamics, kinetics, and structural consequences of the Cyclopentamine-target interaction. researchgate.net

Computational Chemistry and Bioinformatics in this compound Research

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Computational methods such as molecular docking and molecular dynamics (MD) simulations are indispensable tools for predicting and analyzing the interaction between a ligand like Cyclopentamine and its protein target at an atomic level. dntb.gov.uanih.gov

Molecular Docking predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a receptor. mdpi.com The process involves sampling a vast number of possible poses within the target's binding site and scoring them based on a function that estimates the binding affinity. nih.gov For Cyclopentamine, docking studies against models of adrenergic or dopamine transporters can:

Predict the binding free energy, providing an estimate of binding affinity.

Identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. mdpi.com

Serve as a starting point for more computationally intensive simulations.

Molecular Dynamics (MD) Simulations provide insights into the dynamic behavior of the ligand-target complex over time. Starting from a docked pose, an MD simulation calculates the trajectory of atoms by integrating Newton's equations of motion. These simulations, often spanning hundreds of nanoseconds, can reveal:

The stability of the predicted binding pose.

The flexibility of the ligand and protein during the interaction.

The role of water molecules in mediating the binding.

Detailed information on the conformational changes in the protein upon ligand binding. dntb.gov.ua

Together, these methods provide a powerful computational microscope to visualize and understand the intricacies of Cyclopentamine's mechanism of action, guiding further experimental studies.

Table 3: Illustrative Molecular Docking Results for Cyclopentamine against a Target Receptor

Docking ProgramPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesTypes of Interaction
AutoDock Vina-7.2Asp113, Ser204, Phe289Ionic, Hydrogen Bond, Hydrophobic
GOLD65.8 (GoldScore)Asp113, Val117, Tyr308Ionic, Hydrophobic
CDOCKER-8.5Asp113, Ser207, Trp285Ionic, Hydrogen Bond, π-stacking

Quantitative Structure-Activity Relationship (QSAR) Modeling

The process involves several key steps:

Data Set Assembly: A collection of molecules with structurally similar scaffolds to Cyclopentamine and their corresponding experimentally measured biological activities (e.g., IC₅₀ values) is required.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule. These descriptors quantify various aspects of the molecule's structure, including physicochemical properties (e.g., LogP, molar refractivity), electronic properties (e.g., partial charges), and topological features (e.g., connectivity indices). nih.gov

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build an equation that correlates a subset of the calculated descriptors with the biological activity. mdpi.com

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability. mdpi.com

A validated QSAR model for Cyclopentamine derivatives could be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process. nih.gov

Table 4: Example of a QSAR Model Equation and its Statistical Parameters

Hypothetical QSAR Model for Target Affinity
Model Equation pIC₅₀ = 0.75 * (LogP) - 0.21 * (TPSA) + 1.52 * (N_HBA) + 3.45
Statistical Parameter Value
R² (Correlation Coefficient)0.85
Q² (Cross-validated R²)0.76
F-statistic45.3
Number of Compounds (N)35
*LogP: Lipophilicity; TPSA: Topological Polar Surface Area; N_HBA: Number of Hydrogen Bond Acceptors.

Data Mining and Analysis of Pharmacological Databases

In contemporary pharmacological research, the use of computational tools to mine and analyze vast datasets has become a cornerstone of drug discovery and development. For a compound like this compound, pharmacological databases serve as a rich source of information that can be leveraged to understand its mechanisms of action, predict its biological activities, and identify potential new therapeutic applications. This section explores the advanced methodological approaches involving data mining and the analysis of such databases in the context of this compound research.

Pharmacological databases are structured repositories of chemical and biological information. For this compound, key databases such as DrugBank and PubChem provide a wealth of data that can be computationally analyzed. These databases contain detailed information on the compound's physicochemical properties, pharmacological actions, and relationships with other chemical entities.

Below is a table summarizing the key identifiers for this compound, which are essential for accurate data retrieval and cross-database analysis.

Identifier TypeIdentifierSource Database
CAS Number538-02-3DrugBank, PubChem
DrugBank Accession NumberDBSALT002451DrugBank
PubChem CID92798PubChem
IUPAC Name(1-cyclopentylpropan-2-yl)(methyl)amine hydrochlorideDrugBank
Molecular FormulaC9H20ClNDrugBank, PubChem
InChI KeyXGZPRABQSGUFBL-UHFFFAOYSA-NDrugBank

Data mining techniques can be applied to the information available in these databases to uncover patterns and relationships that are not immediately apparent. For instance, the physicochemical properties of this compound, as detailed in the table below, can be used as descriptors in quantitative structure-activity relationship (QSAR) models. These models correlate the chemical structure of a compound with its biological activity, enabling the prediction of the pharmacological effects of structurally similar compounds.

PropertyValueSource
Molecular Weight177.72 g/mol DrugBank
logP2.86DrugBank
pKa (Strongest Basic)10.61DrugBank
Polar Surface Area12.03 ŲDrugBank
Rotatable Bond Count3DrugBank
Hydrogen Bond Donor Count1DrugBank
Hydrogen Bond Acceptor Count1DrugBank

Through the analysis of pharmacological databases, researchers can perform similarity searching to identify compounds with structural or functional similarities to this compound. This can lead to the identification of new lead compounds for drug development or help in understanding the off-target effects of the drug. For example, a search for compounds with a similar aliphatic amine structure and sympathomimetic activity might reveal other potential vasoconstrictors.

Furthermore, these databases often contain information on drug-drug interactions. By mining this data, it is possible to predict potential adverse interactions between this compound and other medications. For instance, the DrugBank database lists numerous potential interactions based on its sympathomimetic properties.

The pharmacological classification of this compound as a sympathomimetic agent is also a key piece of information derived from these databases. This classification allows researchers to infer its mechanism of action, which involves mimicking the effects of endogenous agonists of the sympathetic nervous system. As a releasing agent of catecholamines like norepinephrine, epinephrine (B1671497), and dopamine, its stimulant and vasoconstrictor effects can be contextualized and compared with other drugs in the same class.

In silico analysis, a critical component of computational pharmacology, relies heavily on the data curated in these databases. Techniques such as molecular docking could be employed to simulate the interaction of this compound with its biological targets, such as adrenergic receptors. The structural information available in databases is the starting point for building these computational models.

Future Research Directions and Opportunities for Cyclopentamine Hydrochloride

Development of Next-Generation Highly Selective Cyclopentamine (B94703) Hydrochloride Analogues

Future research will likely focus on the rational design and synthesis of next-generation cyclopentamine hydrochloride analogues with enhanced selectivity for specific adrenergic receptor subtypes. Cyclopentamine acts as a releasing agent for catecholamines like norepinephrine (B1679862), epinephrine (B1671497), and dopamine (B1211576), which in turn act on various adrenergic receptors. wikipedia.orgimpurity.com The development of analogues with greater specificity could lead to more targeted therapeutic effects with fewer off-target side effects.

Key research efforts in this area could include:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the cyclopentamine scaffold to understand how different chemical substitutions influence binding affinity and functional activity at α- and β-adrenergic receptor subtypes.

Computational Modeling and Docking Studies: Utilizing in silico methods to predict the binding interactions of novel analogues with adrenergic receptor models, thereby guiding the synthesis of compounds with desired selectivity profiles. The discovery of highly selective α1B and α1D adrenoceptor agonists, for instance, has been a challenging goal in the broader field of adrenergic pharmacology. benthamscience.comnih.gov

Synthesis of Conformationally Restricted Analogues: Introducing rigid structural elements into the cyclopentamine molecule to lock it into a specific conformation that preferentially binds to a single receptor subtype.

These efforts aim to create a new library of cyclopentamine derivatives, allowing for a more precise dissection of the roles of different adrenergic receptors in various physiological and pathological processes.

Integration of Multi-Omics Data for Systems-Level Understanding of Mechanisms

A significant opportunity for advancing our understanding of this compound lies in the integration of multi-omics data. This systems-level approach can provide a comprehensive view of the molecular changes induced by the compound across different biological systems.

Future research in this domain would involve:

Genomics: Identifying genetic variations that may influence an individual's response to this compound, paving the way for personalized medicine approaches.

Transcriptomics: Analyzing changes in gene expression profiles in response to this compound administration to uncover novel signaling pathways and molecular targets.

Proteomics: Quantifying alterations in protein expression and post-translational modifications to understand the functional consequences of the compound's activity.

Metabolomics: Profiling changes in endogenous metabolites to gain insights into the metabolic pathways affected by this compound.

By integrating these large-scale datasets, researchers can construct comprehensive network models of the compound's mechanism of action, moving beyond a single-target perspective to a more holistic understanding of its physiological effects.

Identification and Validation of Novel Therapeutic Targets for this compound

While the primary mechanism of this compound is understood to be its sympathomimetic action through the release of catecholamines, future research could uncover novel therapeutic targets. wikipedia.org This involves looking beyond the direct effects on adrenergic receptors to identify downstream signaling molecules and pathways that may be modulated by the compound.

Potential avenues for investigation include:

High-Throughput Screening: Utilizing advanced screening platforms to test this compound and its analogues against a wide array of cellular targets and disease models.

Phenotypic Screening: Employing cell-based assays that measure a specific cellular phenotype to identify compounds that produce a desired effect, even if the direct molecular target is initially unknown.

Target Deconvolution: Once a phenotypic effect is observed, using techniques such as chemical proteomics to identify the specific protein(s) that the compound interacts with to produce that effect.

Preclinical Validation: Using animal models of disease to validate the therapeutic potential of targeting these novel pathways with this compound or its more selective analogues. For instance, research into alpha-1 adrenergic agonists has shown potential cognitive benefits in preclinical models of Alzheimer's disease. clevelandclinic.org

This line of inquiry could expand the therapeutic applicability of cyclopentamine-related compounds to new and unforeseen areas of medicine.

Translational Research Pathways from Preclinical Discoveries to Clinical Application

The successful translation of preclinical findings into clinical applications is a critical step in drug development. For this compound and its future analogues, a clear and efficient translational research pathway will be essential.

This pathway involves several key stages:

Robust Preclinical Models: Developing and utilizing animal models that accurately recapitulate human diseases to better predict clinical efficacy.

Biomarker Development: Identifying and validating biomarkers that can be used to monitor the pharmacological effects of the drug and predict patient response in early-phase clinical trials.

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: Using mathematical models to understand the relationship between drug concentration and its effect, which can help in optimizing dosing regimens for clinical studies.

Early-Phase Clinical Trials: Designing and conducting rigorous first-in-human and proof-of-concept studies to assess the safety, tolerability, and preliminary efficacy of new drug candidates. The transition from preclinical to clinical development provides a crucial opportunity to assess the safety and potential efficacy of a new drug candidate. researchgate.net

A well-defined translational strategy will be vital to navigate the complexities of drug development and increase the likelihood of bringing novel therapies based on the cyclopentamine scaffold to patients.

Q & A

Q. What are the key synthetic pathways for Cyclopentamine hydrochloride, and how can researchers optimize yield and purity?

this compound is synthesized via hydrolysis of ethyl p-cyclohexyloxybenzoate with 10% sodium hydroxide, followed by acidification with hydrochloric acid. The precipitate (p-cyclohexyloxybenzoic acid) is filtered, washed, and dried. Yield optimization requires precise control of reaction time (e.g., 3 hours for hydrolysis) and temperature. Purity is confirmed by melting point analysis (198–201°C) and structural characterization using NMR . Researchers should monitor intermediate steps (e.g., alkaline hydrolysis efficiency) and employ recrystallization from BuOH to reduce impurities .

Q. What are the fundamental physicochemical properties of this compound, and how are they validated?

Key properties include:

  • Molecular formula: C₁₁H₁₅N·HCl
  • Molecular weight: 177.71 g/mol
  • CAS registry: 538-02-3
  • Melting point: 198–201°C . Validation involves comparative analysis against reference standards (e.g., NMR δH: 1.53 ppm (6H, m), 1.89 ppm (2H, m); δC: 23.45, 30.46, 52.05 ppm) and chromatographic methods (HPLC/GC-MS) to confirm identity and purity .

Q. How is this compound applied in preclinical or clinical formulations?

It is formulated as a nasal decongestant in isotonic solutions (95–105% labeled potency) to reduce mucosal congestion via vasoconstriction. Researchers must ensure stability by optimizing excipients (e.g., buffering agents) and validating sterility for nasal administration .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data for this compound, particularly regarding its vasoconstrictive efficacy?

Discrepancies in efficacy data may arise from variations in receptor binding assays (e.g., α-adrenergic vs. β-adrenergic receptor affinity) or differences in animal models. To address this:

  • Conduct dose-response studies across multiple models (e.g., in vitro isolated tissue assays vs. in vivo blood pressure measurements).
  • Use standardized protocols for agonist/antagonist comparisons and validate results with knockout models or selective receptor blockers .

Q. What advanced analytical techniques are critical for characterizing this compound impurities, and how are they quantified?

Impurity profiling requires:

  • NMR spectroscopy : Detects structural analogs (e.g., desmethyl derivatives) via shifts in methyl group signals (δH 1.53 ppm) .
  • Mass spectrometry (HRMS) : Identifies trace contaminants (e.g., residual solvents or byproducts) with ppm-level sensitivity.
  • HPLC-DAD/ELSD : Quantifies impurities using reference standards and gradient elution protocols. For example, a 15% impurity threshold is acceptable in preliminary syntheses .

Q. What regulatory considerations apply to this compound in anti-doping research?

Cyclopentamine is listed under the World Anti-Doping Agency’s prohibited substances due to its stimulant properties. Researchers must:

  • Validate detection methods (e.g., LC-MS/MS) for urinary metabolites.
  • Study its pharmacokinetics (e.g., half-life, clearance) to differentiate therapeutic use from abuse.
  • Reference anti-doping regulations (e.g., WADA Article 4.2.2) when designing studies .

Q. How can computational modeling enhance the understanding of this compound’s mechanism of action?

Molecular docking simulations (e.g., using α₁-adrenergic receptor structures) predict binding affinities and guide mutagenesis studies. Researchers should:

  • Compare Cyclopentamine’s interaction residues with known agonists (e.g., phenylephrine).
  • Validate predictions with functional assays (e.g., cAMP inhibition in transfected cells) .

Methodological Guidelines

  • Experimental Design : Use PICO (Population, Intervention, Comparison, Outcome) frameworks to structure hypotheses, e.g., "In murine models (P), how does Cyclopentamine (I) compare to phenylephrine (C) in reducing nasal vascular permeability (O)?" .
  • Data Analysis : Apply statistical tools (ANOVA, t-tests) to compare efficacy across groups. Visualize dose-response curves with 95% confidence intervals .
  • Reporting Standards : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental reproducibility, including detailed synthesis protocols and raw spectral data in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.